s-Palmitoyl cysteine

Übersicht

Beschreibung

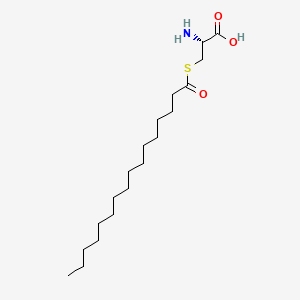

S-palmitoyl-L-cysteine is a compound that belongs to the class of organic compounds known as L-cysteine-S-conjugates. These compounds contain L-cysteine where the thio-group is conjugated with a palmitoyl group, a 16-carbon fatty acid. This compound is significant due to its role in protein palmitoylation, a post-translational modification that affects protein function, localization, and interaction .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of S-palmitoyl-L-cysteine typically involves the reaction of L-cysteine with palmitoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of S-palmitoyl-L-cysteine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .

Analyse Chemischer Reaktionen

Mechanism of S-Palmitoylation

The process of S-palmitoylation involves:

-

Catalysis by Palmitoyltransferases : The addition of the palmitoyl group is primarily mediated by a family of enzymes known as palmitoyl acyltransferases (PATs), characterized by the presence of a DHHC (aspartate-histidine-histidine-cysteine) domain. These enzymes facilitate the transfer of the palmitate from palmitoyl-CoA to the cysteine residue of target proteins.

-

Reversibility : The removal of the palmitoyl group is catalyzed by acyl-protein thioesterases (APTs), which hydrolyze the thioester bond, releasing free cysteine and palmitic acid. This reversible modification allows cells to rapidly respond to changes in their environment by altering protein localization and function .

Biological Implications of S-Palmitoylation

S-palmitoylation plays a significant role in various cellular processes:

-

Protein Localization : The hydrophobic nature of the palmitate enhances membrane affinity, thus influencing the subcellular localization of proteins. For instance, many synaptic proteins are found to be palmitoylated, which is crucial for their proper function in neuronal signaling .

-

Regulation of Protein Interactions : S-palmitoylation can modulate protein-protein interactions by altering the conformation or accessibility of interaction domains. This is particularly important in signaling pathways where transient interactions are necessary for cellular responses .

-

Role in Disease : Dysregulation of S-palmitoylation has been implicated in various diseases, including cancer and neurological disorders. For example, aberrant S-palmitoylation patterns have been associated with tumorigenesis and metastasis, highlighting its potential as a therapeutic target .

Enzymatic Reactions

The following table summarizes key enzymatic reactions involving s-palmitoyl cysteine:

| Enzyme Type | Reaction Type | Substrate | Product |

|---|---|---|---|

| Palmitoyltransferase (PAT) | Addition (S-palmitoylation) | Cysteine + Palmitoyl-CoA | This compound + CoA |

| Acyl-protein thioesterase (APT) | Removal (De-palmitoylation) | This compound | Cysteine + Palmitic Acid |

Non-Enzymatic Reactions

In addition to enzymatic modifications, non-enzymatic reactions can also occur under specific conditions:

Wissenschaftliche Forschungsanwendungen

Cancer Research

Role in Tumorigenesis

S-palmitoylation has been extensively studied in the context of cancer. Aberrant S-palmitoylation can disrupt normal cellular functions and contribute to tumor initiation, growth, and metastasis. For instance, certain oncogenes are regulated by their palmitoylation status, which affects their localization and activity within the cell .

Case Study: Breast Cancer

A study demonstrated that specific proteins involved in breast cancer progression undergo dysregulated S-palmitoylation. This modification was linked to altered signaling pathways that promote cell proliferation and survival .

Immunology

Modulation of Immune Responses

S-palmitoylation plays a vital role in immune cell signaling. It affects the localization of immune receptors and signaling molecules at the cellular membrane, which is crucial for effective immune responses .

Case Study: T-Cell Activation

Research has shown that S-palmitoylated proteins are essential for T-cell activation. The modification facilitates the clustering of receptors at the immunological synapse, enhancing signal transduction during immune responses .

Neurobiology

Impact on Neurotransmission

In the nervous system, S-palmitoylation is involved in synaptic signaling and plasticity. Proteins that are palmitoylated can influence neurotransmitter release and receptor dynamics .

Case Study: Mouse Brain Analysis

A novel enrichment method for studying S-palmitoylated peptides was applied to mouse brain tissues, revealing over 33,000 formerly S-acylated peptides linked to synaptic functions and metabolic processes . This highlights the extensive role of palmitoylation in brain function and its potential implications in neurodegenerative diseases.

Metabolic Disorders

Association with Obesity and Diabetes

S-palmitoylation has been linked to metabolic regulation, particularly in conditions like obesity and type 2 diabetes. Alterations in palmitoylation patterns were observed in diabetic mouse models, suggesting a connection between this modification and metabolic dysregulation .

Case Study: Diabetic Mouse Model

In a study involving db/db mice, researchers identified significant changes in the S-palmitoylation of proteins related to insulin signaling pathways, indicating that palmitoylation may play a role in insulin resistance mechanisms .

Data Table: Summary of Applications

Wirkmechanismus

S-palmitoyl-L-cysteine exerts its effects through the process of protein palmitoylation. This involves the covalent attachment of the palmitoyl group to the thiol group of cysteine residues on target proteins. This modification increases the hydrophobicity of the proteins, facilitating their association with cell membranes and affecting their localization, stability, and interactions with other proteins.

Vergleich Mit ähnlichen Verbindungen

N-palmitoyl-L-cysteine: Similar structure but with the palmitoyl group attached to the amino group instead of the thiol group.

S-stearoyl-L-cysteine: Similar structure but with a stearoyl group (18-carbon fatty acid) instead of a palmitoyl group.

Uniqueness: S-palmitoyl-L-cysteine is unique due to its specific role in protein palmitoylation, a reversible modification that dynamically regulates protein function and localization. This distinguishes it from other similar compounds that may not participate in such specific and reversible modifications .

Biologische Aktivität

s-Palmitoyl cysteine, a derivative of cysteine modified by the addition of a palmitoyl group, plays a significant role in various biological processes through its involvement in protein S-palmitoylation. This reversible post-translational modification affects protein localization, stability, and function, making it crucial in numerous cellular pathways, including those related to immunity and cancer progression.

Overview of S-Palmitoylation

S-palmitoylation involves the covalent attachment of a 16-carbon palmitate group to cysteine residues via a thioester bond. This modification enhances the hydrophobicity of proteins, influencing their membrane association and subcellular localization. It is catalyzed by palmitoyltransferases (PATs), which are responsible for adding palmitate, while acyl protein thioesterases (APTs) remove it, allowing for dynamic regulation of protein functions .

Biological Functions and Mechanisms

-

Regulation of Protein Function :

- S-palmitoylation modulates various biological activities by altering protein interactions and stability. For instance, it affects immune signaling pathways by regulating the localization of immune molecules to cellular membranes .

- In cancer biology, aberrant S-palmitoylation has been linked to tumor initiation and progression. Oncogenic proteins often undergo palmitoylation, influencing their stability and interaction with other cellular components .

-

Role in Immunity :

- Recent studies have identified numerous immunity-associated proteins that are S-palmitoylated. This modification is essential for the proper activation of both innate and adaptive immune responses .

- The modification also plays a role in modulating the tumor immune microenvironment, impacting immune cell activation and infiltration .

- Impact on Metabolism :

Case Study 1: Tumor Progression

A study highlighted the role of S-palmitoylation in regulating proteins associated with tumor growth. The modification was found to influence the localization and stability of key oncogenic proteins, suggesting that targeting S-palmitoylation could be a therapeutic strategy in cancer treatment .

Case Study 2: Immune Response

In another investigation, researchers profiled S-palmitoylated proteins in immune cells. They found that specific modifications were crucial for the activation of signaling pathways necessary for effective immune responses against tumors .

Data Tables

| Biological Function | Description | Implications |

|---|---|---|

| Protein Stability | Enhances protein hydrophobicity and membrane association | Affects localization and activity |

| Immune Modulation | Regulates immune signaling pathways | Influences tumor microenvironment |

| Metabolic Regulation | Involved in lipid metabolism and mitochondrial function | Potential target for metabolic disorder therapies |

Research Findings

Recent advancements in mass spectrometry have allowed for comprehensive profiling of S-palmitoylated proteins across various tissues. For instance:

- A study identified over 33,000 formerly S-acylated peptides from mouse brain tissues, highlighting the extensive role of S-palmitoylation across different biological systems .

- Another investigation into ZDHHC13-deficient mice revealed significant alterations in lipid metabolism and mitochondrial function due to disrupted S-palmitoylation processes .

Eigenschaften

CAS-Nummer |

114507-35-6 |

|---|---|

Molekularformel |

C19H37NO3S |

Molekulargewicht |

359.6 g/mol |

IUPAC-Name |

(2R)-2-amino-3-hexadecanoylsulfanylpropanoic acid |

InChI |

InChI=1S/C19H37NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)24-16-17(20)19(22)23/h17H,2-16,20H2,1H3,(H,22,23)/t17-/m0/s1 |

InChI-Schlüssel |

FRAMWPHPFIXRCP-KRWDZBQOSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)SCC(C(=O)O)N |

Isomerische SMILES |

CCCCCCCCCCCCCCCC(=O)SC[C@@H](C(=O)O)N |

Kanonische SMILES |

CCCCCCCCCCCCCCCC(=O)SCC(C(=O)O)N |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

S-Palmitoyl cysteine; L-Cysteine, hexadecanoate (ester); L-Cysteine, S-(1-oxohexadecyl)-; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.